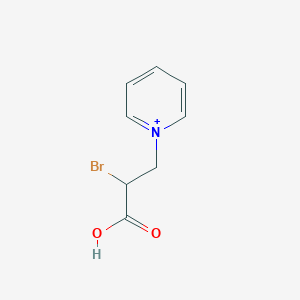
1-(2-Bromo-2-carboxyethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-2-carboxyethyl)pyridinium is a pyridinium salt characterized by the presence of a bromine atom and a carboxyethyl group attached to the pyridine ring. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique structural and electronic properties .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-2-carboxyethyl)pyridinium typically involves the reaction of pyridine with 2-bromoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and a catalyst to facilitate the formation of the pyridinium salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for pyridinium salts often involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency, with careful control of reaction parameters to minimize impurities and by-products .
Analyse Chemischer Reaktionen
1-(2-Bromo-2-carboxyethyl)pyridinium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxyethyl group can undergo oxidation to form carboxylate derivatives or reduction to yield alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyridinium salts, carboxylate derivatives, and coupled organic compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-2-carboxyethyl)pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In materials science, this compound is used in the synthesis of functional materials, such as polymers and metal-organic frameworks (MOFs).
Wirkmechanismus
The mechanism by which 1-(2-Bromo-2-carboxyethyl)pyridinium exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and carboxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-2-carboxyethyl)pyridinium can be compared with other pyridinium salts and related compounds, such as:
1-(2-Carboxyethyl)pyridinium: Similar in structure but lacks the bromine atom, which affects its reactivity and applications.
2-Bromo-1-ethylpyridinium tetrafluoroborate: Another brominated pyridinium salt used in peptide synthesis, known for its high reactivity and low racemization.
Spiropyrans: Photochromic compounds with a pyridinium-like structure, used in smart materials and molecular electronics.
Eigenschaften
Molekularformel |
C8H9BrNO2+ |
|---|---|
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
2-bromo-3-pyridin-1-ium-1-ylpropanoic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h1-5,7H,6H2/p+1 |
InChI-Schlüssel |
LQVQMZPARPWTRW-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
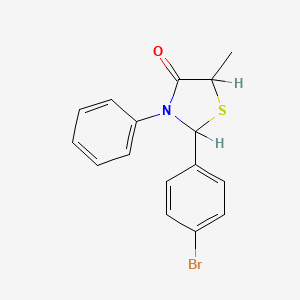
![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
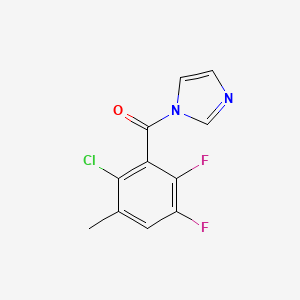
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
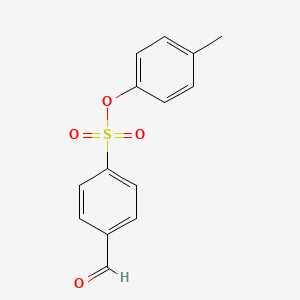
![1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)
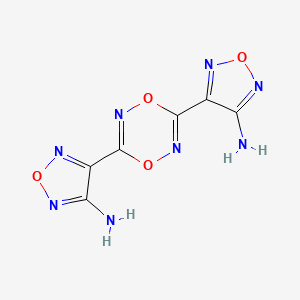
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)
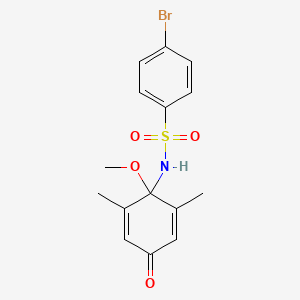
![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15011075.png)
![4-fluoro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011081.png)
![N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15011095.png)
![(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide](/img/structure/B15011103.png)
